REACTION_CXSMILES
|
Cl[Ti:2](Cl)(Cl)Cl.[P:6](=[O:10])([OH:9])([OH:8])[OH:7].O.N>Cl.O>[P:6]([O-:10])([O-:9])([O-:8])=[O:7].[Ti+4:2].[P:6]([O-:10])([O-:9])([O-:8])=[O:7].[P:6]([O-:10])([O-:9])([O-:8])=[O:7].[P:6]([O-:10])([O-:9])([O-:8])=[O:7].[Ti+4:2].[Ti+4:2] |f:2.3,6.7.8.9.10.11.12|
|
Name
|
85
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.N
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After which the two solutions were mixed at room temperature
|
Type
|
ADDITION
|
Details
|
mixing of the two solutions
|
Type
|
CUSTOM
|
Details
|
The precipitate was then separated by filtration, water-
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried at 300°C. for one hour
|
Duration
|
1 h
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ti+4].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].[Ti+4].[Ti+4]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |